molecular formula C14H20BNO4 B1461598 Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 850689-27-9

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1461598
CAS No.: 850689-27-9
M. Wt: 277.13 g/mol
InChI Key: LXWQXFHXYBUCJX-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₄H₁₉BNO₄ (calculated from analogs in ), with a molecular weight of 277.12–311.57 g/mol depending on substituents . The amino group enhances electron density on the aromatic ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .

Properties

IUPAC Name

methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQXFHXYBUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657333
Record name Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850689-27-9
Record name Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 850689-27-9) is a compound of interest due to its potential biological activities. This article compiles and analyzes existing research findings related to its biological effects, mechanisms of action, and therapeutic potential.

PropertyValue
Molecular FormulaC₁₄H₂₀BNO₄
Molecular Weight277.12 g/mol
Density1.13 g/cm³
Boiling Point432°C at 760 mmHg
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound exhibits antibacterial properties against certain strains of bacteria.

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for structurally similar compounds against multidrug-resistant Staphylococcus aureus (MRSA) range from 0.25 to 8 μg/mL .
  • In vitro tests have demonstrated that derivatives can effectively inhibit the growth of Mycobacterium abscessus and Mycobacterium smegmatis with MIC values between 4–8 μg/mL .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA. The compound showed promising results with an MIC of 1 μg/mL , indicating strong potential for development as an antibacterial agent.

Case Study 2: Pharmacokinetics

In pharmacokinetic studies conducted on Sprague-Dawley rats, the compound exhibited moderate exposure levels with a C_max (maximum concentration) of 592 ± 62 mg/mL and a slow elimination half-life. These findings suggest favorable absorption and distribution characteristics in vivo .

Toxicity Profile

The toxicity profile of this compound has been assessed through various studies:

  • It has been classified as causing skin irritation (H315) and serious eye irritation (H319), indicating that while it has therapeutic potential, safety precautions are necessary during handling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Core

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-NH₂, 5-boronate C₁₄H₁₉BNO₄ ~277.12–311.57 Electron-donating NH₂ enhances cross-coupling efficiency; used in dopamine antagonist synthesis .
Methyl 3-(trifluoromethyl)-5-boronate benzoate () 3-CF₃, 5-boronate C₁₅H₁₈BF₃O₄ 330.11 CF₃ is electron-withdrawing, reducing reactivity in cross-coupling; used in fluorinated drug intermediates .
Methyl 3-cyano-5-boronate benzoate () 3-CN, 5-boronate C₁₅H₁₈BNO₄ 277.12 CN group increases polarity; potential in materials science .
Methyl 2-amino-5-chloro-4-boronate benzoate () 2-NH₂, 4-boronate, 5-Cl C₁₄H₁₈BClNO₄ 311.57 Chlorine adds steric hindrance; positional isomerism affects electronic properties .
Methyl 4-amino-3-boronate benzoate () 4-NH₂, 3-boronate C₁₄H₁₉BNO₄ 277.12 Altered NH₂ position modifies regioselectivity in coupling reactions .

Electronic and Steric Effects

  • Amino Group (NH₂): The target compound’s 3-NH₂ group donates electrons via resonance, activating the aromatic ring for electrophilic substitution and improving cross-coupling yields .
  • Chlorine Substituent : ’s 5-Cl group introduces steric hindrance and deactivates the ring, which may necessitate harsher reaction conditions .
  • Positional Isomerism : Moving the boronate group from position 5 (target) to 3 () alters the spatial arrangement, affecting binding in catalytic processes .

Physicochemical Properties

  • Solubility : The NH₂ group in the target compound improves water solubility compared to lipophilic analogs like Methyl 3-(trifluoromethyl)-5-boronate benzoate .
  • Thermal Stability : Boronate esters generally exhibit high thermal stability (~250–300°C), but substituents like Cl () may lower decomposition thresholds .

Preparation Methods

Starting Materials

Compound Role Typical Source/Notes
Methyl 3-amino-5-bromobenzoate Aromatic halide substrate Commercially available or synthesized via esterification and amination
Bis(pinacolato)diboron (B2pin2) Boron source Stable, commercially available
Palladium catalyst (e.g., Pd(dppf)Cl2) Catalyst Commonly used for borylation
Base (e.g., potassium acetate) Reaction base Facilitates transmetalation
Solvent (e.g., 1,4-dioxane) Reaction medium Anhydrous, inert atmosphere required

Reaction Conditions

Typical Procedure

  • In a dry reaction vessel, methyl 3-amino-5-bromobenzoate is combined with bis(pinacolato)diboron, palladium catalyst, and potassium acetate in 1,4-dioxane.
  • The mixture is purged with nitrogen and heated at 80-100 °C under stirring.
  • After completion (monitored by TLC or HPLC), the reaction mixture is cooled.
  • The product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

Research Findings and Optimization

Parameter Effect on Yield/Selectivity Reference/Notes
Catalyst type Pd(dppf)Cl2 and Pd(PPh3)4 commonly yield >80% Widely reported in literature
Base choice Potassium acetate preferred for mild conditions Avoids decomposition of amino group
Solvent 1,4-Dioxane or THF optimal Ensures solubility of reagents
Temperature Higher temps (90-100 °C) increase reaction rate Excessive heat may cause side reactions
Amino group protection Not always required; free amine tolerated Simplifies synthesis

Alternative Preparation Routes

Data Summary Table

Aspect Details
Molecular Formula C14H20BNO4
Molecular Weight 277.13 g/mol
CAS Number 850689-27-9
Key Reagents Methyl 3-amino-5-bromobenzoate, B2pin2, Pd catalyst, KOAc
Typical Yield 70-90%
Purification Column chromatography or recrystallization
Reaction Time 12-24 hours
Reaction Temperature 80-100 °C

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. For example, methyl 3-amino-5-bromobenzoate can react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1–5 mol%), a base (e.g., Na₂CO₃), and a solvent system like water/dimethoxyethane (DME) at 80°C . Key parameters include:

  • Catalyst loading (1–5 mol% Pd)
  • Reaction time (12–24 hours)
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yields range from 42% to 78%, depending on steric and electronic effects of substituents .

Q. How is the compound characterized post-synthesis?

Characterization relies on multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS) :

  • ¹H/¹³C NMR : Peaks for the boronate ester (δ ~1.24 ppm, 12H for pinacol methyl groups) and aromatic protons (δ ~6.5–8.0 ppm) .
  • ¹¹B NMR : A singlet near δ 29–30 ppm confirms the boronate group .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₅H₂₁BNO₄: 290.1663) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N₂/Ar) at –20°C in sealed, light-protected containers. Moisture-sensitive boronate esters degrade via hydrolysis; thus, solvents like DCM or THF must be anhydrous .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings?

Optimization strategies include:

  • Ligand screening : Bulky ligands (e.g., dppf) enhance catalytic activity and reduce side reactions .
  • Solvent selection : Polar aprotic solvents (DME, dioxane) improve solubility of boronate esters .
  • Temperature control : Elevated temperatures (80–100°C) accelerate coupling but may degrade sensitive substrates .
  • Base choice : Weak bases (K₂CO₃) minimize competing hydrolysis .

For example, using Pd(dppf)Cl₂ in DME/water at 80°C increased yields to 75% in a structurally similar compound .

Q. What factors influence the regioselectivity of borylation in benzoate derivatives?

Regioselectivity is governed by:

  • Substrate directing groups : The 3-amino group in this compound directs borylation to the para position via coordination to the boron reagent .
  • Steric effects : Bulky substituents at the meta position hinder borylation at adjacent sites .
  • Catalyst-ligand pairing : Electron-deficient Pd catalysts favor ortho/para selectivity in aromatic systems .

Q. How to analyze and resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) can arise from:

  • Tautomerism : The amino group may participate in hydrogen bonding, altering chemical shifts .
  • Residual solvents : DCM or THF peaks in ¹H NMR can mask signals; ensure thorough drying .
  • Dynamic processes : Variable-temperature NMR can resolve broadening caused by rotational isomerism .

Q. How does the amino group at the 3-position affect the stability and reactivity of the boronate ester?

The 3-amino group introduces both electronic and steric effects:

  • Electronic activation : The amino group donates electrons to the aromatic ring, enhancing boronate stability and reactivity in cross-couplings .
  • Hydrogen bonding : Intermolecular H-bonding with the ester carbonyl may stabilize the crystal lattice, as observed in related structures .
  • Oxidative vulnerability : Primary amines can oxidize under harsh conditions (e.g., high-temperature reactions), necessitating inert atmospheres .

Q. What are the challenges in crystallographic analysis of this compound?

Crystallization challenges include:

  • Low melting points : Oily residues form if crystallization solvents (e.g., hexane/EtOAc) are poorly chosen .
  • Disorder in boronate groups : The dioxaborolane ring may exhibit rotational disorder, complicating refinement. SHELXL software is recommended for handling such cases .

Q. How to achieve stereochemical control in derivatives of this compound?

For stereoselective synthesis (e.g., Z/E alkenes):

  • Chiral ligands : Use (R)- or (S)-BINAP with Pd to induce enantioselectivity .
  • Solvent polarity : Polar solvents (DMF) favor Z-isomers via stabilizing dipole interactions, as seen in a related pentenoate derivative (95:5 Z/E ratio) .

Q. What are the implications of using different palladium catalysts in cross-coupling reactions?

Catalyst choice impacts:

  • Turnover frequency : Pd(PPh₃)₄ is cost-effective but less active than Pd(dppf)Cl₂ for electron-deficient aryl bromides .
  • Byproduct formation : Pd(OAc)₂ may generate colloidal Pd black, requiring additives like TBAB to stabilize the catalyst .
  • Functional group tolerance : PdCl₂(dtbpy) is preferred for substrates with acidic protons (e.g., NH₂ groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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